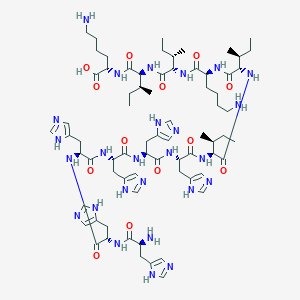
H-His-His-His-His-His-His-Ile-Ile-Lys-Ile-Ile-Lys-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “H-Histidine-Histidine-Histidine-Histidine-Histidine-Histidine-Isoleucine-Isoleucine-Lysine-Isoleucine-Isoleucine-Lysine-OH” is a synthetic polypeptide Polypeptides are chains of amino acids linked by peptide bonds and play crucial roles in biological processes
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of polypeptides like “H-Histidine-Histidine-Histidine-Histidine-Histidine-Histidine-Isoleucine-Isoleucine-Lysine-Isoleucine-Isoleucine-Lysine-OH” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Amino acids are activated using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt).
Coupling Reaction: The activated amino acids are coupled to the resin-bound peptide chain under mild conditions.
Deprotection: After each coupling step, the temporary protecting group (usually Fmoc) is removed using a base such as piperidine.
Cleavage and Purification: Once the desired sequence is assembled, the peptide is cleaved from the resin using a cleavage cocktail (e.g., trifluoroacetic acid (TFA) with scavengers). The crude peptide is then purified using techniques like high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of polypeptides often employs automated peptide synthesizers to scale up the SPPS process. These machines can handle multiple synthesis cycles efficiently, ensuring high yield and purity. Additionally, advancements in recombinant DNA technology allow for the production of polypeptides in microbial or mammalian expression systems, providing an alternative method for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Polypeptides can undergo various chemical reactions, including:
Oxidation: Histidine residues can be oxidized to form histidinesulfoxide or histidinesulfone.
Reduction: Disulfide bonds between cysteine residues can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups through chemical modification.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or peracetic acid can be used under mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: N-hydroxysuccinimide (NHS) esters or maleimides are used for site-specific modifications.
Major Products Formed
Oxidation: Oxidized histidine derivatives.
Reduction: Reduced polypeptides with free thiol groups.
Substitution: Modified polypeptides with new functional groups.
Applications De Recherche Scientifique
Chemistry
Polypeptides are used as building blocks for designing novel materials with specific properties. They serve as templates for the synthesis of nanostructures and as catalysts in chemical reactions.
Biology
Polypeptides play a crucial role in studying protein-protein interactions, enzyme-substrate interactions, and cellular signaling pathways. They are used in the development of biosensors and diagnostic assays.
Medicine
Polypeptides are explored as therapeutic agents for various diseases. They can act as antimicrobial agents, enzyme inhibitors, or drug delivery systems. Additionally, they are used in vaccine development and as biomarkers for disease diagnosis.
Industry
Polypeptides find applications in the food industry as flavor enhancers and in the cosmetic industry as skin care ingredients. They are also used in the development of biodegradable materials and as additives in industrial processes.
Mécanisme D'action
The mechanism of action of polypeptides depends on their specific sequence and structure. For “H-Histidine-Histidine-Histidine-Histidine-Histidine-Histidine-Isoleucine-Isoleucine-Lysine-Isoleucine-Isoleucine-Lysine-OH”, the histidine residues may facilitate metal ion binding, while lysine residues can interact with negatively charged molecules. These interactions can modulate enzymatic activity, cellular signaling, and molecular recognition processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- H-Histidine-Histidine-Histidine-Histidine-Histidine-Histidine-Isoleucine-Isoleucine-Lysine-OH
- H-Histidine-Histidine-Histidine-Histidine-Histidine-Histidine-Isoleucine-Isoleucine-Lysine-Isoleucine-OH
- H-Histidine-Histidine-Histidine-Histidine-Histidine-Histidine-Isoleucine-Isoleucine-Lysine-Isoleucine-Isoleucine-OH
Uniqueness
The unique sequence of “H-Histidine-Histidine-Histidine-Histidine-Histidine-Histidine-Isoleucine-Isoleucine-Lysine-Isoleucine-Isoleucine-Lysine-OH” provides specific binding sites and structural motifs that can be tailored for targeted applications. The presence of multiple histidine residues enhances its metal-binding capacity, while the lysine residues offer sites for chemical modifications.
Propriétés
Formule moléculaire |
C72H112N26O13 |
|---|---|
Poids moléculaire |
1549.8 g/mol |
Nom IUPAC |
(2S)-6-amino-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C72H112N26O13/c1-9-39(5)57(68(106)88-50(17-13-15-19-73)62(100)95-59(41(7)11-3)70(108)98-58(40(6)10-2)69(107)89-51(72(110)111)18-14-16-20-74)97-71(109)60(42(8)12-4)96-67(105)56(26-48-32-81-38-87-48)94-66(104)55(25-47-31-80-37-86-47)93-65(103)54(24-46-30-79-36-85-46)92-64(102)53(23-45-29-78-35-84-45)91-63(101)52(22-44-28-77-34-83-44)90-61(99)49(75)21-43-27-76-33-82-43/h27-42,49-60H,9-26,73-75H2,1-8H3,(H,76,82)(H,77,83)(H,78,84)(H,79,85)(H,80,86)(H,81,87)(H,88,106)(H,89,107)(H,90,99)(H,91,101)(H,92,102)(H,93,103)(H,94,104)(H,95,100)(H,96,105)(H,97,109)(H,98,108)(H,110,111)/t39-,40-,41-,42-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-/m0/s1 |
Clé InChI |
KYYJNSMOXUEDSP-IMDSCVOZSA-N |
SMILES isomérique |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](CC3=CN=CN3)NC(=O)[C@H](CC4=CN=CN4)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@H](CC6=CN=CN6)N |
SMILES canonique |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(C(C)CC)NC(=O)C(C(C)CC)NC(=O)C(CC1=CN=CN1)NC(=O)C(CC2=CN=CN2)NC(=O)C(CC3=CN=CN3)NC(=O)C(CC4=CN=CN4)NC(=O)C(CC5=CN=CN5)NC(=O)C(CC6=CN=CN6)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


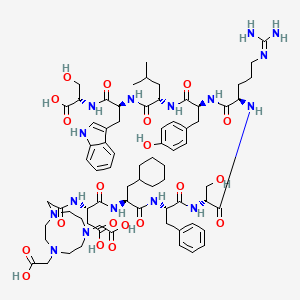
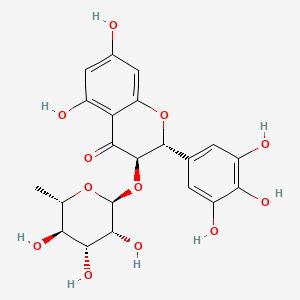
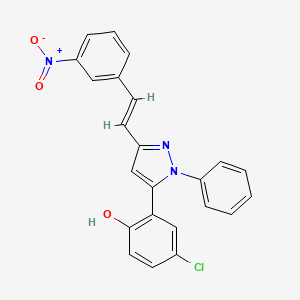
![N-[1-[(2R,3R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-fluoro-4-hydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12388376.png)

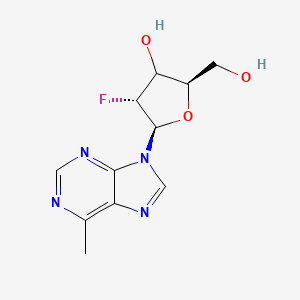
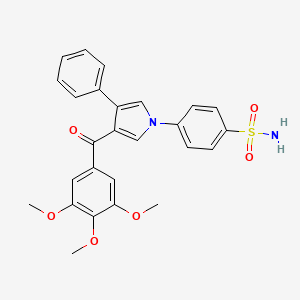
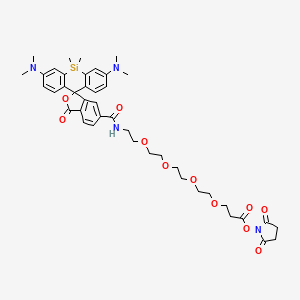
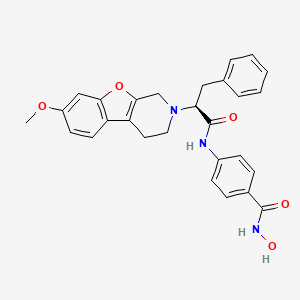

![sodium;(2E)-3,3-dimethyl-1-[6-oxo-6-(prop-2-ynylamino)hexyl]-2-[(E)-3-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)prop-2-enylidene]indole-5-sulfonate](/img/structure/B12388392.png)
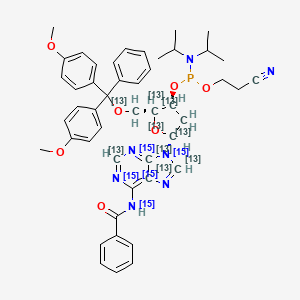
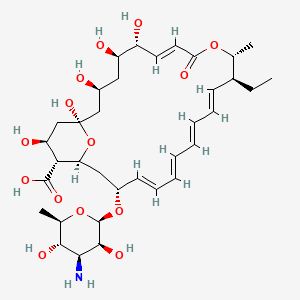
![1-[3-[7-(difluoromethyl)-6-(1-methylpyrazol-4-yl)-3,4-dihydro-2H-quinolin-1-yl]-1-piperidin-4-yl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridin-5-yl]ethanone](/img/structure/B12388408.png)
